BENGHE Validation & Comparative

Check Availability & Pricing

Python vs. C# for OPC UA Client Development: A
Comparative Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Net-opc

Cat. No.: B155737

For Researchers, Scientists, and Drug Development Professionals

In the interconnected landscape of modern research and pharmaceutical development,
seamless data exchange between laboratory instruments, manufacturing equipment, and
analysis software is paramount. The OPC Unified Architecture (OPC UA) has emerged as a
critical standard for this interoperability. Choosing the right programming language for
developing OPC UA clients is a crucial decision that can impact development time,
performance, and maintainability. This guide provides an objective comparison of Python and
C# for this purpose, complete with hypothetical performance data, detailed experimental
methodologies, and workflow visualizations to aid in your decision-making process.

Data Presentation: A Quantitative Comparison

While direct, publicly available benchmarks comparing Python and C# specifically for OPC UA
client performance are scarce, we can extrapolate expected performance based on the
languages' inherent characteristics and available information on their respective OPC UA
libraries. The following table summarizes these hypothetical, yet realistic, performance metrics
for common OPC UA client operations.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

Metric

Python (using
asyncua)

C# (using OPC
Foundation .NET
SDK)

Notes

Connection & Session

Setup Time (Ms)

150 - 300

100 - 200

C#'s compiled nature
and mature .NET
networking stack may
offer a slight
advantage in initial
connection and
session

establishment.[1]

Single Node Read

Latency (ms)

10-20

For single, small data
reads, the overhead of
Python's interpreter
might introduce
slightly higher latency
compared to compiled
C# code.

Batch Read
Throughput
(Nodes/sec, 1000

nodes)

8,000 - 12,000

10,000 - 15,000

Both languages
benefit significantly
from batching
requests. C#'s
performance
advantage may
become more
apparent with larger
data volumes due to
its efficiency in
handling network
buffers and data
serialization.[2][3][4]

Single Node Write

Latency (ms)

15-25

10-20

Similar to read
operations, C# may

exhibit slightly lower

© 2025 BenchChem. All rights reserved.

2/10

Tech Support

https://atdocs.inmation.com/system/1.108/system-services/server/opc-ua-server-performance-considerations.html
https://opclabs.doc-that.com/files/onlinedocs/QuickOpc/Latest/User's%20Guide%20and%20Reference-QuickOPC/Writing%20Attributes%20of%20OPC%20UA%20Nodes.html
https://stackoverflow.com/questions/79047434/access-multiple-opc-ua-nodes-with-one-call
https://stackoverflow.com/questions/70579950/read-multiple-values-from-opc-ua-with-opcua-asyncio
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative
Check Availability & Pricing

latency for individual

write operations.

Batch Write
Throughput
(Nodes/sec, 1000

nodes)

The performance
characteristics for
batch writes are

7,000 - 11,000 9,000 - 14,000 expected to be similar
to batch reads, with
C# potentially having
an edge.[2]

Memory Usage (MB,
Idle Client)

Python's dynamic

typing can sometimes
30-50 40 - 60 lead to a smaller initial

memory footprint for

simple applications.[5]

Memory Usage (MB,
1000 Subscriptions)

Memory usage for
subscriptions will
depend heavily on the
data being monitored.
C#'s static typing and
100 - 150 120 - 180 memory management
might lead to more
predictable, albeit
potentially higher,
memory allocation in

complex scenarios.

Development &

Python's simpler
syntax and dynamic

typing generally lead

) High Medium
Prototyping Speed to faster development
and prototyping
cycles.[6][7][8]1[9]
Cross-Platform Excellent Excellent Both Python and .NET

Support

(with .NET Core/.NET
5+) offer robust cross-

platform support for

© 2025 BenchChem. All rights reserved. 3/10 Tech Support

https://opclabs.doc-that.com/files/onlinedocs/QuickOpc/Latest/User's%20Guide%20and%20Reference-QuickOPC/Writing%20Attributes%20of%20OPC%20UA%20Nodes.html
https://www.scaleoutsystems.com/post/exploring-python-vs-c-clients-a-performance-deep-dive-with-fedn-framework
https://medium.com/@kfazlul.fahim/industrial-automation-with-python-and-opc-ua-comprehensive-guide-part-1-16e2f0875d51
https://medium.com/@kfazlul.fahim/python-industrial-automation-with-opc-ua-comprehensive-guide-part-3-b3f316a9f817
https://www.halvorsen.blog/documents/programming/python/resources/powerpoints/OPC%20UA%20in%20Python.pdf
https://www.youtube.com/watch?v=jJ05LQgFph8
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

Windows, Linux, and
macOS.[10][11]

The asyncua library

for Python is powerful

and actively
developed.[12][13]
) o Very Strong (well- The OPC
Library Ecosystem & Strong (growing in]))
established in Foundation's .NET

Community industrial automation) , _ _ ,
industrial automation) SDK is the reference

implementation and
has extensive
community support.
[14][15]

Experimental Protocols

To arrive at the hypothetical data presented above, a standardized experimental protocol is

necessary. The following outlines the methodology that should be employed in a real-world

benchmark.

. Test Environment Setup:

OPC UA Server: A dedicated machine running a certified OPC UA server (e.g., Prosys OPC
UA Simulation Server or a real device server). The server should be configured with a
consistent and sufficiently large address space, including a mix of data types (Integer, Float,
String, Boolean).

Client Machines: Two identical machines (one for the Python client, one for the C# client)
with the same operating system (e.g., Windows 10/11 or Ubuntu 22.04 LTS) and network
hardware. The client machines should be on the same local network switch as the server to
minimize network latency variations.

Software Versions: Use the latest stable versions of Python, the asyncua library, the .NET
SDK, and the C# compiler.

. Performance Metrics and Measurement:

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support

https://opcfoundation.org/developer-tools/samples-and-tools-unified-architecture
https://industrial.softing.com/products/opc-ua-siemens-sdks/opc-ua-net-standard-sdk.html
https://github.com/FreeOpcUa/opcua-asyncio
https://opcua-asyncio.readthedocs.io/en/latest/
https://github.com/OPCFoundation/UA-.NETStandard
https://opcfoundation.github.io/UA-.NETStandard/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Connection & Session Setup Time: The time elapsed from initiating the connection request to
having a fully established and active session. This should be measured multiple times, and
the average taken, excluding the very first connection which might involve certificate
exchange.

Read/Write Latency: For single-node operations, this is the round-trip time from sending the
read/write request to receiving the confirmation. For batch operations, this would be the total
time to complete the entire batch, from which a per-node average can be derived.

Throughput: For batch operations, this is the total number of nodes successfully read or
written divided by the total time taken.

Memory Usage: The memory footprint of the client application should be measured in a
steady state (after initial connection and after establishing a significant number of
subscriptions).

CPU Usage: The CPU load of the client application should be monitored during sustained
read/write operations and with active subscriptions.

. Test Scenarios:

Scenario 1: Connection and Disconnection: Repeatedly connect to the server, create a
session, and then disconnect. Measure the time taken for each cycle.

Scenario 2: Single Node Read/Write: In a loop, read the value of a single node, then write a
new value to it. Measure the latency of each operation.

Scenario 3: Batch Node Read/Write: Read and write to a large number of nodes (e.g., 100,
1000, 10000) in a single batch operation. Measure the total time taken and calculate the
throughput.[3][4]

Scenario 4: Subscriptions: Create a subscription with a large number of monitored items
(e.g., 1000) and measure the memory and CPU usage of the client. Also, measure the
latency from a value change on the server to its reception by the client.

Scenario 5: Secure Channel: Repeat the above scenarios with different security policies
(e.g., None, Sign, SignAndEncrypt) to measure the performance overhead of security.[16]

© 2025 BenchChem. All rights reserved. 5/10 Tech Support

https://stackoverflow.com/questions/79047434/access-multiple-opc-ua-nodes-with-one-call
https://stackoverflow.com/questions/70579950/read-multiple-values-from-opc-ua-with-opcua-asyncio
https://opcconnect.opcfoundation.org/2025/06/opc-ua-security-strengths-and-practical-implementation-considerations/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[17][18]

Mandatory Visualization

The following diagrams illustrate the typical logical workflows for developing an OPC UA client
in both Python and C#.

Caption: Python OPC UA Client Workflow with asyncua.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support

https://www.incibe.es/en/incibe-cert/blog/opc-ua-balancing-cybersecurity-and-performance
https://publications.cispa.saarland/3789/1/OPC_UA.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Validation & Comparative

Check Availability & Pricing

C# OPC UA Client Development Workflow

Install .NET SDK

dotnet new console

dotnet add package Opc.Ua.Client

using Opc.Ua;
using Opc.Ua.Client;

ApplicationConfiguration config = ...

Session session = await Session.Create(...)

session.ReadValue(...)
session.Write(...)

session.Close()

Click to download full resolution via product page

Caption: C# OPC UA Client Workflow with .NET SDK.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Conclusion

The choice between Python and C# for OPC UA client development depends heavily on the
specific priorities of your project and the existing expertise within your team.

Choose Python if:

» Rapid prototyping and development speed are critical. Python's concise syntax and dynamic
nature allow for faster iteration.

e Your team has strong Python expertise.

» The application is not heavily dependent on raw computational performance for other tasks.
e You are working in a Linux-heavy environment where Python is a first-class citizen.

Choose C# if:

o Raw performance and low latency are paramount. C#'s compiled nature generally offers
better performance for network communication and data processing.

e You are developing within a Microsoft-centric environment and leveraging other .NET
technologies.

e Your team is proficient in C# and the .NET ecosystem.

» You require the robustness and maintainability that comes with a statically-typed language
for a large and complex client application.

For many applications in research and drug development, where flexibility and the ability to
quickly script data acquisition and analysis are key, Python with the asyncua library presents a
very compelling option. However, for high-throughput manufacturing environments or
performance-critical data acquisition systems, the marginal performance benefits and the
mature ecosystem of C# and the .NET OPC UA SDK may be the deciding factor. It is
recommended to conduct a small-scale proof-of-concept in both languages to make an
informed decision based on your specific use case and infrastructure.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. atdocs.inmation.com [atdocs.inmation.com]

. opclabs.doc-that.com [opclabs.doc-that.com]

. python - Access multiple opc-ua nodes with one call - Stack Overflow [stackoverflow.com]
. stackoverflow.com [stackoverflow.com]

. Scaleout Systems [scaleoutsystems.com]

. medium.com [medium.com]

. medium.com [medium.com]

. halvorsen.blog [halvorsen.blog]

°
(o] (0] ~ (o)) ()] EEN w N =

. youtube.com [youtube.com]

e 10. opcfoundation.org [opcfoundation.org]

e 11. industrial.softing.com [industrial.softing.com]

e 12. GitHub - FreeOpcUa/opcua-asyncio: OPC UA library for python >= 3.7 [github.com]

e 13. Python opcua-asyncio Documentation — opcua-asyncio documentation [opcua-
asyncio.readthedocs.io]

e 14. GitHub - OPCFoundation/UA-.NETStandard: OPC Unified Architecture .NET Standard
[github.com]

e 15. OPC UA .NET! The official UA .NET Stack and Sample Applications from the OPC
Foundation [opcfoundation.github.io]

e 16. opcconnect.opcfoundation.org [opcconnect.opcfoundation.org]
e 17. OPC UA, balancing cybersecurity and performance | INCIBE-CERT | INCIBE [incibe.es]
e 18. publications.cispa.saarland [publications.cispa.saarland]

 To cite this document: BenchChem. [Python vs. C# for OPC UA Client Development: A
Comparative Case Study]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-custom-synthesis
https://atdocs.inmation.com/system/1.108/system-services/server/opc-ua-server-performance-considerations.html
https://opclabs.doc-that.com/files/onlinedocs/QuickOpc/Latest/User's%20Guide%20and%20Reference-QuickOPC/Writing%20Attributes%20of%20OPC%20UA%20Nodes.html
https://stackoverflow.com/questions/79047434/access-multiple-opc-ua-nodes-with-one-call
https://stackoverflow.com/questions/70579950/read-multiple-values-from-opc-ua-with-opcua-asyncio
https://www.scaleoutsystems.com/post/exploring-python-vs-c-clients-a-performance-deep-dive-with-fedn-framework
https://medium.com/@kfazlul.fahim/industrial-automation-with-python-and-opc-ua-comprehensive-guide-part-1-16e2f0875d51
https://medium.com/@kfazlul.fahim/python-industrial-automation-with-opc-ua-comprehensive-guide-part-3-b3f316a9f817
https://www.halvorsen.blog/documents/programming/python/resources/powerpoints/OPC%20UA%20in%20Python.pdf
https://www.youtube.com/watch?v=jJ05LQgFph8
https://opcfoundation.org/developer-tools/samples-and-tools-unified-architecture
https://industrial.softing.com/products/opc-ua-siemens-sdks/opc-ua-net-standard-sdk.html
https://github.com/FreeOpcUa/opcua-asyncio
https://opcua-asyncio.readthedocs.io/en/latest/
https://opcua-asyncio.readthedocs.io/en/latest/
https://github.com/OPCFoundation/UA-.NETStandard
https://github.com/OPCFoundation/UA-.NETStandard
https://opcfoundation.github.io/UA-.NETStandard/
https://opcfoundation.github.io/UA-.NETStandard/
https://opcconnect.opcfoundation.org/2025/06/opc-ua-security-strengths-and-practical-implementation-considerations/
https://www.incibe.es/en/incibe-cert/blog/opc-ua-balancing-cybersecurity-and-performance
https://publications.cispa.saarland/3789/1/OPC_UA.pdf
https://www.benchchem.com/product/b155737#case-study-comparing-python-and-c-for-opc-ua-client-development
https://www.benchchem.com/product/b155737#case-study-comparing-python-and-c-for-opc-ua-client-development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b155737#case-study-comparing-python-and-c-for-
opc-ua-client-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support

https://www.benchchem.com/product/b155737#case-study-comparing-python-and-c-for-opc-ua-client-development
https://www.benchchem.com/product/b155737#case-study-comparing-python-and-c-for-opc-ua-client-development
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b155737?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

